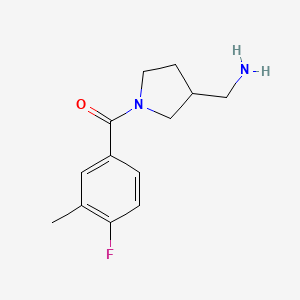
methyl (2Z)-2-hydroxy-4-oxo-4-(2,4,6-trimethylphenyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate is an organic compound characterized by its unique structure, which includes a mesityl group and a (Z)-configured double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate typically involves the reaction of mesityl aldehyde with ethyl acetoacetate under basic conditions, followed by esterification. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at room temperature to ensure the (Z)-configuration of the double bond is maintained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines or alcohols in the presence of a base like triethylamine at room temperature.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group can enhance the compound’s binding affinity to these targets, while the (Z)-configured double bond can influence its reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-4-hydroxy-4-mesityl-2-oxobut-3-enoate: The (E)-isomer of the compound, which has different stereochemistry and potentially different reactivity and applications.
Methyl 4-hydroxy-4-phenyl-2-oxobut-3-enoate: A similar compound with a phenyl group instead of a mesityl group, which can affect its chemical properties and applications.
Uniqueness
Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate is unique due to its mesityl group and (Z)-configuration, which confer specific chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
methyl (Z)-4-hydroxy-2-oxo-4-(2,4,6-trimethylphenyl)but-3-enoate |
InChI |
InChI=1S/C14H16O4/c1-8-5-9(2)13(10(3)6-8)11(15)7-12(16)14(17)18-4/h5-7,15H,1-4H3/b11-7- |
InChI Key |
YOOYZFURSQENBX-XFFZJAGNSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C(=C/C(=O)C(=O)OC)/O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=CC(=O)C(=O)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


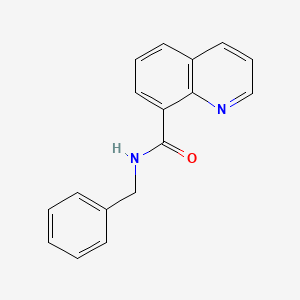
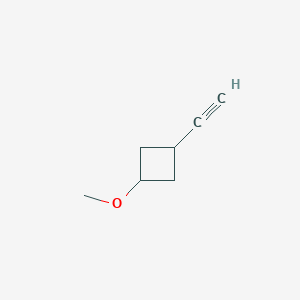
![3-benzyl-8-methoxy-2-sulfanyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14907700.png)
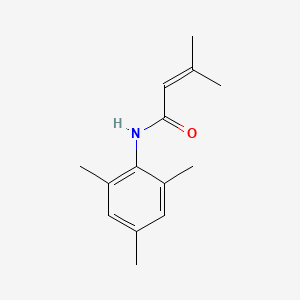
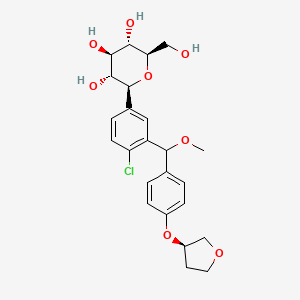
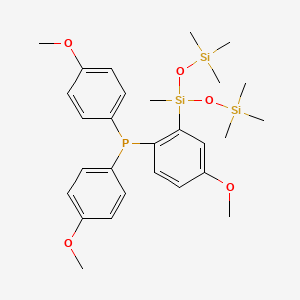
![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(pyridin-3-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14907738.png)
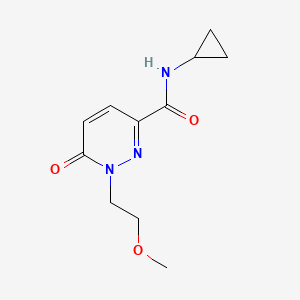
![(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide](/img/structure/B14907752.png)
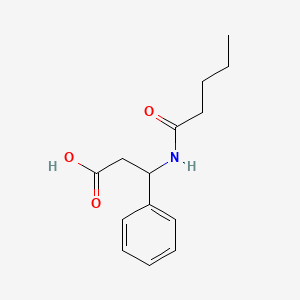
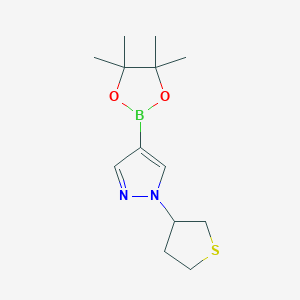
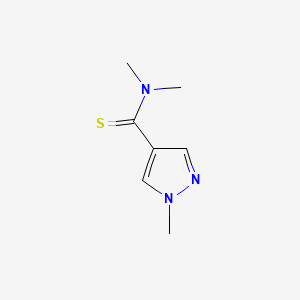
![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
